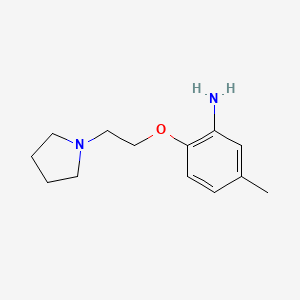

5-Methyl-2-(2-pyrrolidin-1-yl-ethoxy)-phenylamine

CAS No.: 919011-42-0

Cat. No.: VC8151821

Molecular Formula: C13H20N2O

Molecular Weight: 220.31 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 919011-42-0 |

|---|---|

| Molecular Formula | C13H20N2O |

| Molecular Weight | 220.31 g/mol |

| IUPAC Name | 5-methyl-2-(2-pyrrolidin-1-ylethoxy)aniline |

| Standard InChI | InChI=1S/C13H20N2O/c1-11-4-5-13(12(14)10-11)16-9-8-15-6-2-3-7-15/h4-5,10H,2-3,6-9,14H2,1H3 |

| Standard InChI Key | CLRJAAULBZTFMM-UHFFFAOYSA-N |

| SMILES | CC1=CC(=C(C=C1)OCCN2CCCC2)N |

| Canonical SMILES | CC1=CC(=C(C=C1)OCCN2CCCC2)N |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The IUPAC name 5-methyl-2-(2-pyrrolidin-1-ylethoxy)aniline precisely defines its structure:

-

A benzene ring substituted with an amino group (-NH) at position 1.

-

A methyl group (-CH) at position 5.

-

A 2-(pyrrolidin-1-yl)ethoxy group (-OCHCH-N-pyrrolidine) at position 2 .

The SMILES notation CC1=CC(=C(C=C1)OCCN2CCCC2)N further elucidates connectivity, while the InChIKey CLRJAAULBZTFMM-UHFFFAOYSA-N provides a unique identifier for computational studies .

Table 1: Key Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Formula | PubChem | |

| Molecular Weight | 220.31 g/mol | PubChem |

| IUPAC Name | 5-methyl-2-(2-pyrrolidin-1-ylethoxy)aniline | PubChem |

| SMILES | CC1=CC(=C(C=C1)OCCN2CCCC2)N | PubChem |

Synthesis and Manufacturing

Synthetic Routes

A reported synthesis involves coupling 4-bromo-7-methyl-1H-indole with intermediates under palladium catalysis. Key steps include:

-

Reagents: Pd(dba), Xantphos, cesium carbonate.

-

Solvent: Dioxane.

The reaction yields 15% of the target compound as a hydrochloride salt, highlighting challenges in optimizing efficiency .

Table 2: Synthesis Parameters

| Parameter | Detail | Source |

|---|---|---|

| Starting Material | Intermediate 38, 4-bromo-7-methyl-1H-indole | Ambeed |

| Catalyst | Pd(dba) (0.1 mmol) | Ambeed |

| Ligand | Xantphos (0.3 mmol) | Ambeed |

| Base | CsCO (4 mmol) | Ambeed |

| Yield | 15% | Ambeed |

Pharmacological Relevance

Role in Kinase Inhibition

5-Methyl-2-(2-pyrrolidin-1-yl-ethoxy)-phenylamine is a structural component of TG100435, a multi-targeted Src family kinase inhibitor. TG100435 and its N-oxide metabolite TG100855 demonstrate potent anticancer activity in preclinical models . The compound’s ethoxy-pyrrolidine moiety enhances binding affinity to kinase domains, facilitating inhibition of oncogenic signaling pathways .

Metabolic Interconversion

-

N-Oxidation: Primarily mediated by FMO3, converting TG100435 to TG100855 with a 15:1 rate ratio over retroreduction .

-

Retroreduction: Catalyzed by cytochrome P450 reductase, regenerating TG100435 from TG100855 .

Table 3: Enzymatic Pathways

Metabolic and Toxicological Considerations

Hepatic Metabolism

In human liver microsomes, FMO3 dominates the N-oxidation of 5-Methyl-2-(2-pyrrolidin-1-yl-ethoxy)-phenylamine derivatives, while cytochrome P450 reductase drives retroreduction. This bidirectional metabolism suggests potential drug-drug interactions in co-administered therapies .

Applications in Drug Development

Kinase Inhibitor Scaffolds

The compound’s modular structure enables diversification for targeting:

-

Src family kinases: Implicated in tumor proliferation and metastasis.

Patent Landscape

Patents covering pyrrolidine-ethoxy-aniline derivatives emphasize their utility in oncology. For example, WO2008137087A1 details synthetic methods for related pyrrolidine intermediates .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume